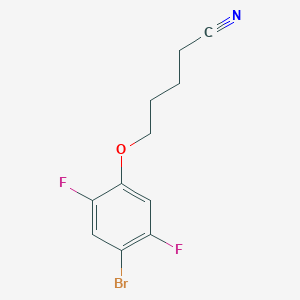

5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile

Description

5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile is a synthetic nitrile derivative characterized by a pentanenitrile chain linked to a substituted phenoxy group. The phenoxy ring features bromo and difluoro substituents at positions 4 and 2/5, respectively.

Properties

IUPAC Name |

5-(4-bromo-2,5-difluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF2NO/c12-8-6-10(14)11(7-9(8)13)16-5-3-1-2-4-15/h6-7H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJPVKDGVIIORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)OCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2,5-difluorophenol.

Etherification: The phenol group is etherified with 5-bromopentanenitrile in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Conversion of the nitrile group to an amine.

Scientific Research Applications

5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile involves its interaction with specific molecular targets. The bromo and fluoro groups enhance its reactivity, allowing it to form covalent bonds with target molecules. The phenoxy group provides a stable scaffold for further functionalization, enabling the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Plant-Derived Nitriles

Plant-derived nitriles, such as 4-(methylthio)butanenitrile (3MTP-CN) and 5-(methylsulfonyl)pentanenitrile (3MSOP-CN), are hydrolysis products of glucosinolates in Brassica oleracea . Key differences include:

- Substituents : Plant nitriles feature sulfur-containing groups (methylthio or methylsulfonyl), whereas the target compound has halogen substituents (Br, F).

- Reactivity : Halogens (Br, F) enhance electrophilicity and stability compared to sulfur groups, which may participate in redox reactions.

Table 1: Comparison with Plant-Derived Nitriles

| Compound | Substituents | Chain Length | Biological Role |

|---|---|---|---|

| 5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile | Br, F (positions 4,2,5) | C5 | Synthetic applications |

| 3MTP-CN | Methylthio (C4) | C4 | Plant defense |

| 3MSOP-CN | Methylsulfonyl (C5) | C5 | Plant defense |

Comparison with CymitQuimica Analogs

CymitQuimica lists two discontinued analogs:

5-(4-Cyano-phenoxy)pentanenitrile: The phenoxy group has a cyano (-CN) substituent instead of halogens.

6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile: Features a hexanenitrile chain (C6 vs. C5), increasing lipophilicity and molecular weight. The extended chain may alter pharmacokinetic properties, such as membrane permeability .

Table 2: Comparison with CymitQuimica Analogs

| Compound | Substituents | Chain Length | Status |

|---|---|---|---|

| 5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile | Br, F (positions 4,2,5) | C5 | Active interest |

| 5-(4-Cyano-phenoxy)pentanenitrile | -CN (position 4) | C5 | Discontinued |

| 6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile | Br, F (positions 4,2,5) | C6 | Discontinued |

Comparison with Positional Isomers

The positional isomer 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile (CAS 2270907-37-2) differs in fluorine placement (3-fluoro vs. 2,5-difluoro) . Key distinctions:

- Electronic Effects : 2,5-Difluoro substitution creates a para-directing electronic environment, whereas 3-fluoro alters meta/para reactivity.

- Steric Hindrance : 2,5-Difluoro groups may impose greater steric constraints on ring interactions compared to a single 3-fluoro substituent.

Table 3: Comparison with Positional Isomers

| Compound | Substituents | Fluorine Positions | Reactivity Profile |

|---|---|---|---|

| 5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile | Br, F (positions 4,2,5) | 2,5 | High electrophilicity |

| 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile | Br, F (positions 4,3) | 3 | Moderate steric hindrance |

Biological Activity

Structure

The chemical structure of 5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile can be represented as follows:

- IUPAC Name: 5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile

- Molecular Formula: C12H10BrF2N

- Molecular Weight: 292.12 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile is believed to interact with specific biological targets, potentially modulating enzyme activity or receptor functions. The presence of the bromine and difluorophenyl groups may enhance its binding affinity to certain targets, influencing its pharmacological profile.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant inhibitory effects against various bacterial strains. For instance:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

These findings suggest potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have shown that 5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile has selective toxicity toward cancer cells while sparing normal cells. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| HEK293 (Normal Cells) | >100 |

This selectivity indicates a promising therapeutic index for further development.

Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer effects of 5-(4-Bromo-2,5-difluoro-phenoxy)pentanenitrile on various cancer cell lines. The compound was administered at different concentrations over a period of 48 hours. Results indicated that the compound induced apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and Annexin V staining.

Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 60% after four weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.